
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydrophenanthrene is a polyaromatic hydrocarbon . It has the molecular formula C14H18 and a molecular weight of 186.2927 .
Synthesis Analysis
The synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene has been reported from 5,6,7,8-tetrahydro-gamma-oxonaphthalene-2-butyric acid .Molecular Structure Analysis
The molecular structure of 1,2,3,4,5,6,7,8-Octahydrophenanthrene can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The boiling point of 1,2,3,4,5,6,7,8-Octahydrophenanthrene is 568.2 K . More detailed thermochemical data and phase change data can be found in the NIST Chemistry WebBook .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Cycloaddition Approaches : Cycloaddition techniques involving 1,1'-bicyclohexenyl and perhalocyclopropenes have been utilized to create derivatives of octahydrophenanthrene-9-carbaldehyde. These processes result in compounds such as la,1b,2,-3,4,5,6,7,8,9,9a,9b-dodecahydrocyclopropa[/]phenanthrenes, which upon further reaction, yield octahydrophenanthrene-9-carbaldehyde (Halton & Officer, 1983).
One-Pot Synthesis Techniques : Efficient one-pot synthesis methods have been developed for producing derivatives of octahydrophenanthrene-9-carbaldehyde, notably 9-aryl/alkyl-octahydroxanthene-1,8-diones. These methods emphasize simplicity, high atom-economy, and eco-friendliness (Verma et al., 2011).
Enantioselective Synthesis : Organocatalytic reactions have been used for the enantioselective synthesis of highly functionalized octahydrophenanthrene derivatives. These processes offer high diastereoselectivity and enantioselectivity, demonstrating potential in synthesizing complex organic structures (Hong et al., 2009).
Chemical Transformations and Properties
Tautomerism Studies : Investigations into the tautomerism of aromatic α-hydroxy carbaldehyde anils, related to octahydrophenanthrene-9-carbaldehyde, have been conducted using spectroscopic methods and calculations. These studies provide insights into the structural dynamics of such compounds (Alarcón et al., 1995).
Ring Transformations : Research into acid-catalyzed ring closures and transformations of related carbaldehydes has revealed pathways to various novel structures, demonstrating the versatility of octahydrophenanthrene derivatives in organic synthesis (Bertha et al., 1998).
Photophysical Properties : The optical behaviors of xanthenediones, structurally related to octahydrophenanthrene-9-carbaldehyde, have been investigated, indicating potential applications in materials science and photophysics (Verma et al., 2011).
Novel Synthesis Routes
Domino Reactions : Innovative domino reactions have been employed for the synthesis of derivatives like 3,5-disubstituted-4-aminothiophene-2-carbaldehyde. These methodologies highlight efficient, direct synthesis routes for complex molecules (Chen et al., 2014).
Cyclization Techniques : Cyclization of specific compounds has led to the creation of octahydrophenanthrene derivatives, revealing new pathways for synthesizing these complex structures (Wilamowski et al., 1995).
Copper-Catalyzed Oxidative Coupling : This approach has been used to synthesize imidazole-5-carbaldehydes, illustrating the adaptability of octahydrophenanthrene frameworks in catalysis-driven synthetic processes (Li et al., 2015).
Eigenschaften
IUPAC Name |
1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXPCSHKNEBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3=C(C=C2C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2460762.png)
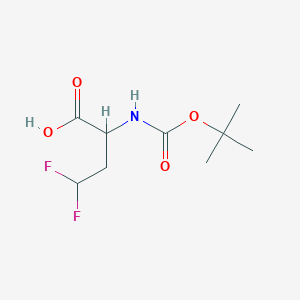

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2460768.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2460769.png)
![3-(2-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2460770.png)
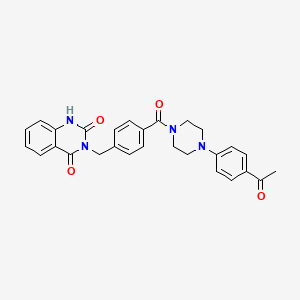
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2460772.png)
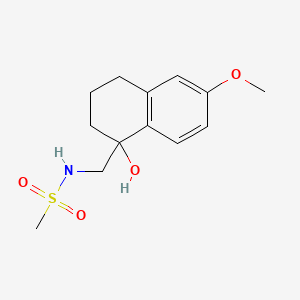

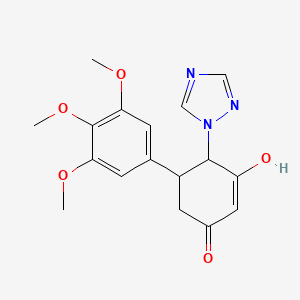
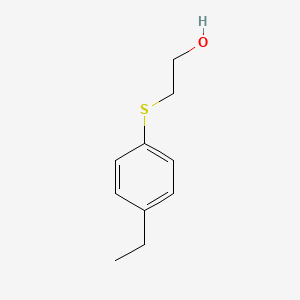
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2460782.png)
![3-(3-chlorophenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2460785.png)